![molecular formula C27H18Cl2N2 B403890 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole](/img/structure/B403890.png)
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of biphenyl, dichlorophenyl, and phenyl groups attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Biphenyl-4-yl Intermediate: The biphenyl-4-yl group can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of 2,4-Dichlorophenyl Intermediate: The 2,4-dichlorophenyl group can be introduced through a halogenation reaction of a suitable aromatic precursor.
Imidazole Ring Formation: The final step involves the cyclization of the biphenyl-4-yl and 2,4-dichlorophenyl intermediates with a suitable nitrogen source to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(biphenyl-4-yl)-2-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole: Lacks the biphenyl-4-yl group, which may affect its chemical properties and reactivity.
Uniqueness
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole is unique due to the presence of both biphenyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical reactions.
Propiedades
Fórmula molecular |
C27H18Cl2N2 |
|---|---|
Peso molecular |
441.3g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C27H18Cl2N2/c28-22-15-16-23(24(29)17-22)27-30-25(20-9-5-2-6-10-20)26(31-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,30,31) |
Clave InChI |
PWSAQAGYZPKQPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



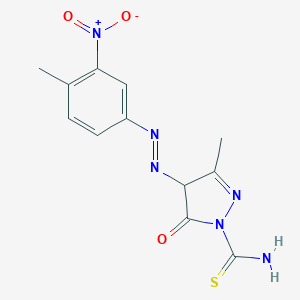
![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)
![2',6'-ditert-butyl-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403813.png)
![2-[(3,5-Ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-4-nitrophenyl acetate](/img/structure/B403817.png)
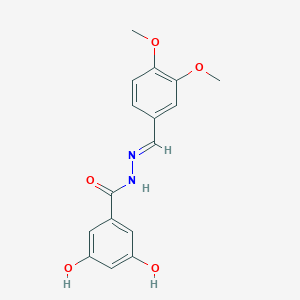
![2',6'-ditert-butyl-7-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403819.png)
![2',6,6',8-tetratert-butyl-2-vinyl-3,4-dihydrospiro(2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403822.png)
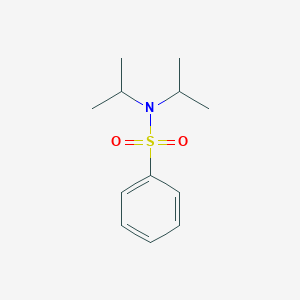
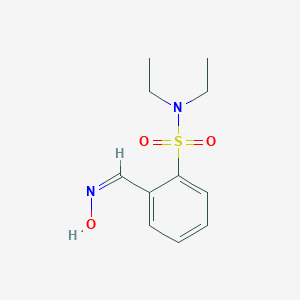
![5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole](/img/structure/B403825.png)
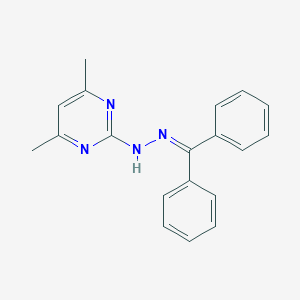
![4-(2-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B403828.png)

